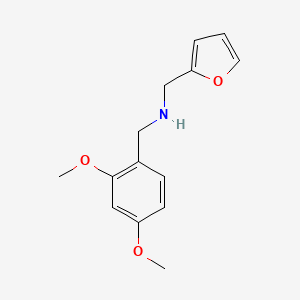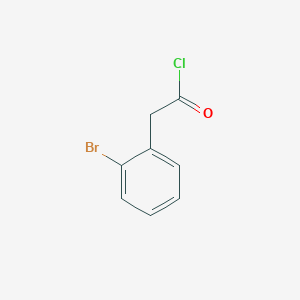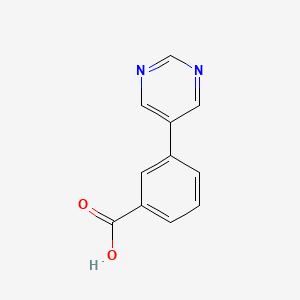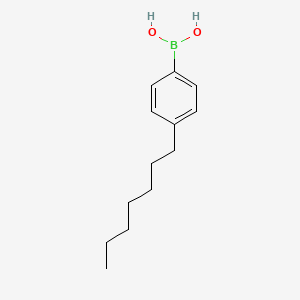![molecular formula C11H12F3N3O B1307640 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde CAS No. 792940-10-4](/img/structure/B1307640.png)
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C11H12F3N3O It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring with an aldehyde functional group
Biochemical Analysis
Biochemical Properties
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The interaction between this compound and these enzymes can lead to the attenuation of secondary metabolism and bacterial growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the production of specific metabolites in bacterial cells, leading to changes in cellular metabolism and growth . Additionally, the compound’s interaction with enzymes can alter gene expression patterns, further influencing cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit phosphopantetheinyl transferase is a key aspect of its mechanism of action . By binding to the enzyme’s active site, this compound prevents the enzyme from catalyzing essential biochemical reactions, leading to a decrease in bacterial cell viability and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its inhibitory effects on enzymes and cellular processes over extended periods, although its stability may decrease over time . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects while still inhibiting target enzymes and affecting cellular processes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage that balances efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of phosphopantetheinyl transferase affects the production of metabolites essential for bacterial growth and survival . Additionally, the compound may influence other metabolic pathways by altering enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with enzymes and other biomolecules, ultimately affecting its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde typically involves the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the piperazine ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid.
Reduction: 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Contains a chloro group in addition to the trifluoromethyl group.
Uniqueness
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-2-10(15-7-9)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWIXOQDBILIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID](/img/structure/B1307559.png)
![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B1307569.png)

![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)







![4-[(Diethylamino)methyl]phenylboronic acid](/img/structure/B1307605.png)

